7-Cyclopropyl-1,4-oxazepane 7-Cyclopropyl-1,4-oxazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631427
InChI: InChI=1S/C8H15NO/c1-2-7(1)8-3-4-9-5-6-10-8/h7-9H,1-6H2
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

7-Cyclopropyl-1,4-oxazepane

CAS No.:

Cat. No.: VC17631427

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

7-Cyclopropyl-1,4-oxazepane -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 7-cyclopropyl-1,4-oxazepane
Standard InChI InChI=1S/C8H15NO/c1-2-7(1)8-3-4-9-5-6-10-8/h7-9H,1-6H2
Standard InChI Key YQLRVXBRPPONIT-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CCNCCO2

Introduction

Structural Elucidation

The core structure of 7-cyclopropyl-1,4-oxazepane consists of a seven-membered oxazepane ring containing one oxygen and one nitrogen atom, with a cyclopropyl group attached at the 7-position . Key structural descriptors include:

  • IUPAC Name: 7-cyclopropyl-1,4-oxazepane

  • SMILES: C1CC1C2CCNCCO2\text{C1CC1C2CCNCCO2}

  • InChI Key: YQLRVXBRPPONIT-UHFFFAOYSA-N\text{YQLRVXBRPPONIT-UHFFFAOYSA-N}

The cyclopropyl group introduces steric strain and electronic effects, potentially influencing the compound’s reactivity and interaction with biological targets. Computational models predict a chair-like conformation for the oxazepane ring, stabilized by intramolecular hydrogen bonding between the nitrogen and oxygen atoms .

Physicochemical Properties

7-Cyclopropyl-1,4-oxazepane exhibits distinct physicochemical characteristics critical for its behavior in synthetic and biological systems:

PropertyValueSource
Molecular Weight141.21 g/mol
LogP (Partition Coefficient)0.49
Rotatable Bonds1
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Polar Surface Area21 Ų

The compound’s moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological contexts . Its limited aqueous solubility aligns with trends observed in related oxazepane derivatives, which often require hydrophilic counterions (e.g., hydrochloride salts) for improved solubility .

Spectroscopic and Chromatographic Data

Collision cross-section (CCS) measurements, critical for mass spectrometry-based identification, have been computationally predicted for various adducts of 7-cyclopropyl-1,4-oxazepane :

Adductm/zPredicted CCS (Ų)
[M+H]+142.12265132.2
[M+Na]+164.10459142.3
[M+NH4]+159.14919140.5
[M+K]+180.07853139.7

Synthesis and Manufacturing

  • Ring-Closing Reactions: Cyclization of amino alcohols or diamines with carbonyl-containing reagents .

  • Post-Modification: Functionalization of preformed oxazepane rings through cross-coupling or alkylation reactions.

The cyclopropyl group could be introduced via [2+1] cycloaddition or alkylation with cyclopropane derivatives, though yield optimization would depend on catalyst selection and reaction conditions.

Comparison with Related Oxazepane Derivatives

The cyclopropyl substituent distinguishes this compound from simpler oxazepanes:

CompoundKey Structural DifferencePotential Impact
1,4-OxazepaneNo substituentsHigher conformational flexibility
5-Cyclopropyl-1,4-oxazepaneCyclopropyl at position 5Altered steric and electronic profiles
BenzoxazepinesAromatic ring fusionEnhanced π-π stacking capacity

The 7-cyclopropyl variant’s strained ring system may confer unique binding affinities in molecular recognition processes .

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